N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a substituted pyrazole core linked to a fluorinated methoxybenzenesulfonamide moiety. The benzenesulfonamide group contains electron-withdrawing substituents (5-fluoro, 2-methoxy) that may influence solubility, binding affinity, and metabolic stability.
The compound’s structural elucidation likely employed crystallographic methods such as the SHELX software suite, which is widely used for small-molecule refinement and has been critical in determining similar heterocyclic systems .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-26-18-9-8-14(20)10-19(18)27(24,25)21-12-15-11-17(13-6-7-13)23(22-15)16-4-2-3-5-16/h8-11,13,16,21H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASHTYDGBMWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structural features, including a pyrazole moiety and a sulfonamide group, suggest promising interactions with various biological targets.
Chemical Structure and Properties
The compound exhibits the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈F₁N₃O₂S
- Molecular Weight : Approximately 389.5 g/mol
- Functional Groups : Pyrazole, sulfonamide, and methoxy groups enhance its biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:
- Reduced Inflammation : The compound has been shown to decrease edema and leukocyte migration in animal models, suggesting its potential as an anti-inflammatory agent.
- Cytokine Modulation : It downregulates proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
- NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor involved in inflammatory processes, further supporting its anti-inflammatory properties.
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties:
- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating pathways involved in cancer cell proliferation and survival. This interaction may involve inhibition of key enzymes or receptors associated with tumor growth.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory diseases and cancer. The SAR studies suggest that modifications to the pyrazole ring or the sulfonamide group can significantly impact the compound's potency and selectivity .
In Vivo Studies
In animal models, administration of this compound resulted in reduced markers of inflammation and tumor growth. Specific studies highlighted:
| Study Type | Findings |
|---|---|
| Edema Model | Significant reduction in paw swelling compared to control groups. |
| Tumor Model | Decreased tumor size and weight in treated animals compared to untreated controls. |
These findings underscore the compound's potential as a therapeutic agent in both inflammatory conditions and cancer treatment.
Comparison with Similar Compounds
Structural Features
Key structural comparisons with analogous compounds are summarized in Table 1 .
Key Observations :
- The target compound’s cyclopentyl and cyclopropyl groups introduce greater steric bulk compared to simpler phenyl or methyl substituents in pyrazolone derivatives (e.g., l-phenyl-5-pyrazolone). This may enhance target selectivity by restricting binding to enzymes with larger active sites .
- Domycin, a maleimide derivative with a ribofuranosyl group, is inactive due to steric clashes with NEM reductase , suggesting that substituent size and orientation critically modulate activity.
Biochemical Activity
Pyrazole and pyrazolone derivatives are known to interact with NADPH-dependent enzymes, such as NEM reductase (). The target compound’s sulfonamide group may mimic the maleimide moiety in NEM substrates, enabling competitive inhibition. However, its substituted pyrazole core likely alters binding kinetics compared to pyrazolone-based inhibitors:
- l-phenyl-5-pyrazolone inhibits NEM reductase by ~73% at 1 mM, while l-phenyl-3-methyl-5-pyrazolone shows weaker inhibition (59% at 100 μM), indicating that substituent position (e.g., 3-methyl) reduces efficacy .
Solubility and Physicochemical Properties
While direct data on the target compound’s solubility is unavailable, structural analogs suggest:
- The 5-fluoro and 2-methoxy groups on the benzene ring may improve water solubility compared to non-polar substituents.
- The pyrazole core’s cyclopropyl and cyclopentyl substituents likely reduce solubility relative to smaller analogs (e.g., methyl or phenyl derivatives), necessitating formulation optimization for in vivo applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide to improve yield and purity?
- Methodology : Focus on stepwise synthesis involving (1) cyclopropane ring formation via [2π+2σ] cycloaddition, (2) pyrazole core assembly using hydrazine derivatives, and (3) sulfonamide coupling under controlled conditions. Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and stoichiometric ratios of reagents. Purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions.
- FT-IR to verify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or cyclooxygenase inhibition) using fluorescence-based or colorimetric readouts. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate the compound’s binding mechanism to target proteins?
- Methodology :
Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or EGFR). Optimize protonation states with Epik and validate docking poses with MD simulations.
SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd, KD). Include reference subtraction to account for nonspecific binding .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Triangulate data using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Assess compound stability under assay conditions (HPLC monitoring for degradation).
- Evaluate off-target effects via proteome-wide profiling (e.g., KINOMEscan) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology : Systematically modify:
- Cyclopropane/cyclopentyl groups : Replace with bicyclic rings (e.g., norbornane) to test steric effects.
- Sulfonamide moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Fluoro/methoxy substituents : Vary positions to optimize π-π stacking or hydrogen bonding. Validate via comparative IC₅₀ assays .
Q. What experimental approaches mitigate solubility challenges during in vivo studies?
- Methodology :
- Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.
- Prodrug design : Temporarily mask polar groups (e.g., esterify sulfonamide).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. How do researchers validate target engagement in complex biological systems?
- Methodology :
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding.
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target, followed by MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
